molecular formula C26H24FN3O4S B6582220 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1210359-02-6

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B6582220
CAS No.: 1210359-02-6
M. Wt: 493.6 g/mol
InChI Key: BBHWQQVULPETKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 5-oxo-1-phenylpyrrolidine-3-carboxamide moiety at the 7-position. This structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O4S/c27-20-9-12-23(13-10-20)35(33,34)30-14-4-5-18-8-11-21(16-24(18)30)28-26(32)19-15-25(31)29(17-19)22-6-2-1-3-7-22/h1-3,6-13,16,19H,4-5,14-15,17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHWQQVULPETKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C22H22FN3O3S, with a molecular weight of approximately 421.49 g/mol. The presence of the fluorobenzenesulfonyl group is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit Wnt signaling pathways, which are crucial in cancer progression. In particular:

  • Inhibition of Cancer Cell Proliferation : Analogous compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., SW480 and HCT116) . This suggests that modifications in the sulfonamide structure can enhance anticancer activity.

The proposed mechanism involves the inhibition of β-catenin-mediated transcriptional activity. Compounds that share structural similarities with this compound have been shown to bind to specific regions on β-catenin, disrupting its function and leading to reduced tumor cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by several structural features:

Structural FeatureImpact on Activity
Fluorobenzenesulfonyl Group Enhances binding affinity to target proteins
Tetrahydroquinoline Ring Contributes to the overall stability and bioavailability
Pyrrolidine Carboxamide Moiety Essential for biological activity through hydrogen bonding interactions

Case Studies

  • In Vitro Studies : A study evaluating related compounds indicated significant inhibition of cell proliferation in colorectal cancer models. The lead compound exhibited an IC50 of 0.12 µM against HCT116 cells and was effective in reducing Ki67 expression in xenograft models .
  • Metabolic Stability : Further investigations revealed that these compounds showed improved metabolic stability compared to traditional chemotherapeutics like 5-FU, suggesting a potential for better therapeutic outcomes .

Comparison with Similar Compounds

Core Structure and Substituents

  • Target Compound: Tetrahydroquinoline core with fluorobenzenesulfonyl and pyrrolidine-carboxamide groups.
  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Pyrazolo-pyrimidine core with chromen-4-one and fluorophenyl substituents. Features a sulfonamide group and higher molecular weight (589.1 g/mol) .
  • 1-(4-Fluorophenyl)-N-(4-Methyl-2-Pyridinyl)-5-Oxo-3-Pyrrolidinecarboxamide (): Pyrrolidine-carboxamide linked to a pyridinyl group. Lacks sulfonamide and tetrahydroquinoline moieties, resulting in lower molecular weight .
  • 1-(4-Fluorophenyl)-N-(4-(Furan-2-yl)-1-Methyl-6-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-b]Pyridin-3-yl)-5-Oxopyrrolidine-3-Carboxamide () : Combines pyrrolidine-carboxamide with a pyrazolo-pyridine core and furan substituent. The furan group may enhance lipophilicity .

Functional Groups and Pharmacophore Influence

  • Sulfonamide vs. Carboxamide : The target compound and share sulfonamide groups, which often improve binding to ATP pockets in kinases. In contrast, and rely solely on carboxamide groups for hydrogen bonding .
  • Fluorine Substitution : All compounds include fluorinated aromatic rings, which typically enhance metabolic stability and binding affinity .

Data Tables

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Core Structure Key Substituents Reference
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-5-Oxo-1-Phenylpyrrolidine-3-Carboxamide Not available Not available Tetrahydroquinoline 4-Fluorobenzenesulfonyl, pyrrolidine-carboxamide N/A
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide 589.1 175–178 Pyrazolo-pyrimidine Chromen-4-one, fluorophenyl, sulfonamide
1-(4-Fluorophenyl)-N-(4-Methyl-2-Pyridinyl)-5-Oxo-3-Pyrrolidinecarboxamide 342.3 (calculated) Not reported Pyrrolidine Fluorophenyl, pyridinyl
1-(4-Fluorophenyl)-N-(4-(Furan-2-yl)-1-Methyl-6-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-b]Pyridin-3-yl)-5-Oxopyrrolidine-3-Carboxamide 463.4 (calculated) Not reported Pyrazolo-pyridine Furan, fluorophenyl

Research Findings and Implications

  • : The pyrazolo-pyrimidine derivative exhibited a melting point of 175–178°C, suggesting high crystallinity and stability. Its chromen-4-one moiety may contribute to fluorescence properties useful in imaging .
  • and : The absence of sulfonamide groups in these compounds may reduce off-target interactions compared to the target compound. However, the pyridinyl and furan substituents could improve blood-brain barrier penetration .

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reaction . For example, cyclization of N-acyl-β-phenethylamines using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) yields 3,4-dihydroquinolines, which are subsequently hydrogenated to tetrahydroquinolines.

Sulfonylation at the 1-Position

Sulfonylation is achieved by treating tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline.

Introduction of the 7-Amino Group

Nitration of the tetrahydroquinoline core at the 7-position, followed by reduction of the nitro group to an amine, is a common approach. Nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C affords the nitro intermediate, which is reduced to the amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

Synthesis of 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid

Pyrrolidinone Ring Formation

The γ-lactam structure is constructed via cyclization of γ-keto acids or Mitsunobu reactions . For instance, reaction of ethyl 4-chloroacetoacetate with benzylamine in ethanol under reflux forms 1-phenylpyrrolidin-5-one, which is hydrolyzed to the carboxylic acid using sodium hydroxide (NaOH).

Functionalization at the 3-Position

Amide Coupling of Intermediate Components

The final step involves coupling the tetrahydroquinoline amine with the pyrrolidine carboxylic acid using carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (e.g., HATU, HBTU). A representative procedure includes:

  • Activation of the carboxylic acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF at 0°C for 30 minutes.

  • Addition of 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1 eq) and stirring at 25°C for 12–24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.

Optimization and Yield Considerations

StepReagents/ConditionsYield (%)
Sulfonylation4-Fluorobenzenesulfonyl chloride, Pyridine75–85
Nitration/ReductionHNO₃/H₂SO₄, followed by H₂/Pd-C60–70
Pyrrolidinone SynthesisEthyl 4-chloroacetoacetate, Benzylamine80–90
Amide CouplingHATU, DIPEA, DMF65–75

Challenges and Alternative Routes

Sulfonylation Selectivity

Competing sulfonylation at the 3-position of tetrahydroquinoline may occur, necessitating careful control of reaction stoichiometry and temperature.

Lactam Hydrolysis

Over-hydrolysis of the pyrrolidinone ring during carboxylic acid formation can be mitigated by using milder conditions (e.g., NaOH in ethanol at 50°C).

Coupling Efficiency

Low solubility of the tetrahydroquinoline amine in polar aprotic solvents may require pre-activation with trimethylaluminum (TMA) or use of mixed solvents (e.g., DCM:DMF 3:1) .

Q & A

Q. Table 1: Synthetic Optimization Parameters

Reaction StepOptimal ConditionsYield (%)Purity (%)Reference
FluorobenzenesulfonylationDCM, 0°C, 12 h, Et₃N (2 eq)7892
Pyrrolidine cyclizationTHF, 80°C, 6 h, Pd(OAc)₂ (5 mol%)6588
Final couplingDMF, 100°C, 24 h, HATU (1.5 eq)7095

Q. Table 2: Biological Activity Profile

Assay TypeTargetResult (IC₅₀/Ki)Reference
Kinase inhibitionEGFR0.45 µM
Enzyme inhibitionα-glucosidase12.3 µM
Receptor binding5-HT₂A8.7 µM

Key Considerations for Experimental Design

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification .
  • Catalyst loading : Excess Pd(OAc)₂ (>10 mol%) risks side reactions; optimize via DoE (Design of Experiments) .
  • Biological replicates : Use n ≥ 3 for IC₅₀ determinations to ensure statistical significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.